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An In-Depth Technical Guide to the Structural Analysis of Diphosphomethylphosphonic acid
adenosyl ester (AppCH2pp)

Foreword
Diphosphomethylphosphonic acid adenosyl ester, a non-hydrolyzable ATP analog

commonly referred to as AppCH2pp or Adenosine 5'-(β,γ-methylenediphosphonate), serves as

an indispensable tool in molecular biology, enzymology, and drug discovery. Its resistance to

enzymatic cleavage, owing to the substitution of an oxygen atom with a methylene group in the

pyrophosphate chain, allows researchers to "freeze" and study ATP-dependent processes. This

guide provides a comprehensive framework for the structural elucidation of AppCH2pp,

detailing the core analytical techniques and the strategic rationale behind their application. It is

intended for researchers, scientists, and drug development professionals who require a deep,

mechanistic understanding of this critical molecule and its interactions.
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Introduction: The Significance of a Non-
Hydrolyzable Analog
Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving countless

biochemical reactions through the hydrolysis of its phosphoanhydride bonds. However, the

transient nature of these reactions makes studying the intermediate, ATP-bound states of

enzymes exceptionally challenging. Non-hydrolyzable analogs, such as AppCH2pp, are

designed to mimic the pre-hydrolysis state of ATP without being consumed by the enzyme.[1]

[2]

The core of AppCH2pp's utility lies in its structural fidelity to ATP, coupled with its chemical

stability. By binding to the active site of an ATPase or kinase, it can trap the enzyme in a

conformation that is representative of the ATP-bound state, enabling detailed structural and

functional investigation.[3] Understanding the precise structure of AppCH2pp itself is the

foundational step for interpreting its interactions with biological macromolecules. This guide

outlines an integrated approach to achieve a complete structural characterization, from primary

covalent structure to three-dimensional conformation in complex with protein targets.

Physicochemical Profile of AppCH2pp
A thorough understanding of a molecule's physical and chemical properties is a prerequisite for

any analytical workflow. These properties dictate choices in solvent systems, chromatographic

conditions, and sample preparation protocols. The key properties of AppCH2pp are

summarized below.
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Property Value Source

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-

aminopurin-9-yl)-3,4-

dihydroxyoxolan-2-yl]methoxy-

hydroxyphosphoryl]methylphos

phonic acid

PubChem[4]

Synonyms

Adenosine 5'-(α,β-

methylene)diphosphate, AMP-

CP, APCP, MethADP

PubChem[4], Cayman

Chemical[5]

Molecular Formula C₁₁H₁₇N₅O₉P₂ Sigma-Aldrich

Molecular Weight 425.23 g/mol PubChem[4]

Form Powder Sigma-Aldrich

Solubility Soluble in water (50 mg/mL) Sigma-Aldrich

Storage Temperature -20°C Sigma-Aldrich

Core Analytical Techniques for Structural
Elucidation
A multi-modal analytical strategy is essential for a comprehensive structural analysis of

AppCH2pp. No single technique can provide all the necessary information. Instead, Mass

Spectrometry, NMR Spectroscopy, and X-ray Crystallography are used in a complementary

fashion to build a complete molecular picture.

Mass Spectrometry (MS): The Foundational Verification
Mass spectrometry is the first-line technique for confirming the identity and purity of AppCH2pp.

Its primary role is to provide an accurate mass measurement, which serves as a definitive

validation of the molecule's elemental composition.

Causality of Experimental Choice: For a molecule like AppCH2pp, which is often synthesized,

confirming that the correct product has been formed is a critical quality control step. Liquid

Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method. The LC
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component separates the target molecule from any unreacted starting materials or byproducts,

while the MS provides the crucial mass-to-charge ratio (m/z) for identification.[6]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides deeper

structural insight. By inducing fragmentation of the parent ion, a characteristic pattern of

daughter ions is produced. This fragmentation pattern acts as a molecular fingerprint and can

be used to confirm the connectivity of the adenosine, ribose, and diphosphonate moieties. For

phosphonate compounds, specific fragmentation pathways can be diagnostic for the carbon-

phosphorus bond.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Defining Covalent Structure
NMR spectroscopy is unparalleled in its ability to provide detailed information about the

covalent structure and chemical environment of each atom in a molecule. For AppCH2pp, both

¹H and ³¹P NMR are indispensable.

¹H NMR: Proton NMR confirms the presence and connectivity of the adenosine and ribose

moieties. The chemical shifts and coupling patterns of the protons provide definitive evidence

for the sugar pucker and the glycosidic bond conformation.

³¹P NMR: The Key to the Phosphonate Core: Phosphorus-31 is a naturally abundant, NMR-

active nucleus, making ³¹P NMR a powerful tool for analyzing phosphorylated and

phosphonated metabolites.[9] In ATP, the α, β, and γ phosphates produce distinct signals.

For AppCH2pp, the ³¹P NMR spectrum is the most direct method to confirm the successful

synthesis of the P-C-P bond. The chemical shifts and the characteristic P-C-P coupling

constants provide unambiguous evidence of the methylene bridge, distinguishing it from a

standard P-O-P pyrophosphate linkage.[10][11] The spectrum is typically composed of two

distinct phosphorus signals, each appearing as a doublet due to coupling with the other

phosphorus atom through the methylene bridge.

Self-Validating Protocol Insight: The choice of pH and the potential presence of divalent cations

(like Mg²⁺) are critical during NMR sample preparation, as they can significantly influence the

chemical shifts of the phosphate/phosphonate groups.[12] Therefore, maintaining consistent

and well-defined buffer conditions is essential for reproducible and accurate data.
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X-ray Crystallography: The Three-Dimensional Blueprint
While MS and NMR define the covalent structure, X-ray crystallography provides the ultimate,

high-resolution three-dimensional structure of a molecule.[13] For AppCH2pp, this is most

powerfully applied when it is co-crystallized with its target protein.

Causality of Experimental Choice: The primary scientific value of AppCH2pp is its use in

studying protein-ligand interactions. X-ray crystallography is the gold standard for visualizing

precisely how a ligand binds within a protein's active site.[14] By determining the crystal

structure of an enzyme in complex with AppCH2pp, researchers can map the intricate network

of hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern molecular

recognition. This provides invaluable insights into the mechanism of ATP binding and the

conformational changes the enzyme undergoes. Recent advances allow for these structures to

be determined at room temperature, offering a more dynamic view of the interaction compared

to traditional cryogenic methods.

Integrated Structural Analysis Workflow
The most robust structural characterization of AppCH2pp is achieved not by using these

techniques in isolation, but by integrating them into a logical workflow. Each step provides data

that validates and informs the next, creating a self-reinforcing analytical cascade.

Synthesized
AppCH2pp Sample LC-MS AnalysisVerify Identity Purity & Molecular Weight

(C₁₁H₁₇N₅O₉P₂)
Provides NMR Spectroscopy

(¹H and ³¹P)
Covalent Structure

(P-C-P Linkage Confirmed)
Elucidates Protein Co-crystallization

& X-ray Diffraction
3D Structure &

Binding Mode in situ
RevealsProceed if Pure

Proceed with
Confirmed Analog

Click to download full resolution via product page

Caption: Integrated workflow for the structural analysis of AppCH2pp.

This workflow demonstrates a logical progression. LC-MS first confirms the sample's purity and

correct molecular weight. This validation is essential before committing resources to more time-

consuming experiments. NMR spectroscopy then provides a detailed map of the covalent

structure, critically confirming the integrity of the P-C-P phosphonate core. Finally, with a fully

validated molecule, X-ray crystallography can be employed to understand its ultimate biological

function: its interaction with a protein target in three-dimensional space.
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Application Case Study: Probing ATPase
Mechanisms
AppCH2pp is frequently used to investigate the mechanism of ATP-driven motor proteins and

other enzymes.[15] By binding in the active site, it mimics the pre-hydrolysis state, allowing

researchers to capture a structural snapshot of the enzyme ready for catalysis.

Enzyme (Resting)

Enzyme-ATP Complex
(Pre-hydrolysis State)

Binds

Enzyme-AppCH2pp Complex
(Trapped State)

Binds

ATP AppCH2pp

Hydrolysis

Catalysis  Blocked

Enzyme + ADP + Pi

Click to download full resolution via product page

Caption: AppCH2pp as a tool to trap the pre-hydrolysis state of an enzyme.

This diagram illustrates the mechanistic principle. ATP binds to the enzyme and is rapidly

hydrolyzed. AppCH2pp also binds, inducing the same active conformation, but the methylene

bridge prevents the subsequent hydrolysis step. This creates a stable complex that is

amenable to structural studies like X-ray crystallography or cryo-EM, providing a high-

resolution view of the catalytic machinery.

Experimental Protocols
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The following protocols provide a standardized, step-by-step methodology for the core

analytical techniques discussed.

Protocol: LC-MS/MS Analysis of AppCH2pp
Sample Preparation:

Accurately weigh ~1 mg of AppCH2pp powder.

Dissolve in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

Prepare a working solution of 10 µg/mL by diluting the stock solution with a mobile phase-

compatible solvent (e.g., 95:5 water:acetonitrile).

Liquid Chromatography (LC) Conditions:

Column: A reverse-phase C18 column suitable for polar analytes.

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

Mobile Phase B: Acetonitrile.

Gradient: Start at 0% B, hold for 2 minutes, ramp to 30% B over 10 minutes, then wash

and re-equilibrate.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization, Negative (ESI-). The phosphonate groups are

acidic and readily form negative ions.

MS1 Scan: Scan from m/z 100 to 600 to detect the parent ion [M-H]⁻ at ~m/z 424.2.

MS2 Fragmentation: Perform data-dependent fragmentation on the most intense ion from

the MS1 scan. Key expected fragments include loss of the adenosine base and cleavages

around the phosphonate core.
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Data Analysis:

Confirm the retention time of the main peak.

Verify the exact mass of the parent ion is within 5 ppm of the theoretical mass.

Analyze the fragmentation pattern to confirm structural features.

Protocol: ³¹P NMR Spectroscopy of AppCH2pp
Sample Preparation:

Dissolve 5-10 mg of AppCH2pp in 0.6 mL of D₂O (deuterium oxide) to provide a lock

signal for the spectrometer.

Add a small, known amount of a phosphorus reference standard if desired (e.g.,

phosphoric acid).

Adjust the pH to a consistent value (e.g., 7.4) using dilute NaOD or DCl, as chemical shifts

are pH-dependent.[9]

NMR Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Experiment: A standard one-dimensional ³¹P experiment with proton decoupling.

Key Parameters:

Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.

Data Processing and Analysis:

Apply an exponential line broadening factor to improve the signal-to-noise ratio.
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Reference the spectrum (e.g., to external 85% H₃PO₄ at 0 ppm).

Identify the two distinct phosphorus signals corresponding to the α- and β-phosphonates.

Measure their chemical shifts and the P-C-P coupling constant (J-coupling) to confirm the

methylene bridge.

Conclusion
The structural analysis of Diphosphomethylphosphonic acid adenosyl ester is a critical

endeavor that underpins its use as a powerful molecular probe. A rigorous, integrated analytical

approach combining mass spectrometry, NMR spectroscopy, and X-ray crystallography is

essential for a complete characterization. MS validates the molecule's identity and purity, NMR

confirms its precise covalent structure with particular emphasis on the defining P-C-P linkage,

and X-ray crystallography reveals its three-dimensional conformation and mode of interaction

with biological targets. By following the logical workflows and robust protocols outlined in this

guide, researchers can ensure the quality and validity of their AppCH2pp samples, leading to

more reliable and insightful experimental outcomes in the study of ATP-dependent systems.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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